Cas no 80206-91-3 (8(-p-Sulfophenyl)theophylline)
8(-p-Sulfophenyl)theophylline Chemical and Physical Properties
Names and Identifiers
-
- 8(p-sulfophenyl)theophylline
- 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid
- 8-(P-SULFOPHENYL)THEOPHYLLINE ADENOSINE ANTAGONIST
- 8-Pspt
- 8-SPT
- Psp-theophylline
- PDSP2_000447
- CHEMBL8488
- 8-(P-Sulfophenyl)Thiophylline
- BDBM50391228
- NCGC00260820-01
- PD015424
- LP00135
- 8-(4-Sulfophenyl)theophylline
- Benzenesulfonic acid, 4-(2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)-
- 8(-p-Sulfophenyl)theophylline
- Lopac-A-013
- Lopac0_000135
- NCGC00015000-01
- BDBM82023
- NCGC00015000-08
- 80206-91-3
- CCG-204230
- 8-(p-Sulfophenyl)-theophylline
- NCGC00015000-03
- NSC_1908
- 4-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-benzenesulfonic acid
- HMS3260K12
- STK505874
- NCGC00015000-04
- 8-Sulphophenyltheophylline
- SR-01000075188
- Tox21_500135
- EU-0100135
- NCGC00015000-05
- NCGC00015000-02
- Benzenesulfonic acid, 4-(2,3,6,9-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)-
- NCGC00093625-02
- 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonic acid
- PDSP1_000449
- 4-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)benzenesulfonic acid
- DTXSID90230152
- 8-(p-Sulfophenyl)theophylline
- CAS_80206-91-3
- SR-01000075188-1
- SDCCGSBI-0050123.P002
- NCGC00093625-01
- 4-(2,3,6,7-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)benzenesulfonic acid
- A-013
- NCGC00093625-03
- SCHEMBL1320226
- AKOS005172213
- LXJSJIXZOAMHTG-UHFFFAOYSA-N
- 8-Sulfophenyltheophylline
- DTXCID90152643
-
- MDL: MFCD00545717
- Inchi: 1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22)
- InChI Key: LXJSJIXZOAMHTG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C1=NC2=C(C(N(C)C(N2C)=O)=O)N1)(=O)(=O)O
Computed Properties
- Exact Mass: 336.05300
- Monoisotopic Mass: 336.05284067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 132Ų
Experimental Properties
- Solubility: H2O: 12 mg/mL
- PSA: 135.43000
- LogP: 0.95480
8(-p-Sulfophenyl)theophylline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8(-p-Sulfophenyl)theophylline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040374-500mg |
4-(1,3-Dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)benzenesulfonic acid |
80206-91-3 | 500mg |
2047CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040374-500mg |
4-(1,3-Dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)benzenesulfonic acid |
80206-91-3 | 500mg |
2047.0CNY | 2021-07-10 | ||
| TRC | S699283-5mg |
8(-p-Sulfophenyl)theophylline |
80206-91-3 | 5mg |
$ 75.00 | 2023-09-06 | ||
| TRC | S699283-25mg |
8(-p-Sulfophenyl)theophylline |
80206-91-3 | 25mg |
$ 178.00 | 2023-09-06 | ||
| TRC | S699283-50mg |
8(-p-Sulfophenyl)theophylline |
80206-91-3 | 50mg |
$ 316.00 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174205-100mg |
8(p-Sulfophenyl)theophylline |
80206-91-3 | 98% | 100mg |
¥1788.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174205-500mg |
8(p-Sulfophenyl)theophylline |
80206-91-3 | 98% | 500mg |
¥2047.00 | 2024-07-28 | |
| A2B Chem LLC | AC49012-5mg |
4-(1,3-Dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1h-purin-8-yl)benzenesulfonic acid |
80206-91-3 | 98% by HPLC | 5mg |
$65.00 | 2024-04-19 | |
| A2B Chem LLC | AC49012-10mg |
4-(1,3-Dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1h-purin-8-yl)benzenesulfonic acid |
80206-91-3 | 98% by HPLC | 10mg |
$83.00 | 2024-04-19 | |
| A2B Chem LLC | AC49012-25mg |
4-(1,3-Dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1h-purin-8-yl)benzenesulfonic acid |
80206-91-3 | 98% by HPLC | 25mg |
$130.00 | 2024-04-19 |
8(-p-Sulfophenyl)theophylline Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 8(-p-Sulfophenyl)theophylline
8(-p-Sulfophenyl)theophylline: A Comprehensive Overview
8(-p-Sulfophenyl)theophylline (CAS No: 80206-91-3) is a structurally unique compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of theophylline, a well-known xanthine alkaloid, with a sulfonated phenyl group attached at the 8-position. The inclusion of the sulfonated phenyl group introduces distinct physicochemical properties, making it a promising candidate for various therapeutic applications.
The synthesis of 8(-p-Sulfophenyl)theophylline involves advanced organic chemistry techniques, including nucleophilic substitution and coupling reactions. Recent studies have highlighted its potential as a modulator of cellular signaling pathways, particularly in the context of inflammatory diseases and cancer. The sulfonated phenyl group enhances the compound's solubility and bioavailability, which are critical factors for its efficacy in vivo.
One of the most exciting developments involving 8(-p-Sulfophenyl)theophylline is its role in targeting adenosine receptors. Adenosine receptors are key players in regulating immune responses and inflammation. By selectively modulating these receptors, 8(-p-Sulfophenyl)theophylline has shown potential in mitigating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Recent preclinical studies have demonstrated its ability to reduce pro-inflammatory cytokines while preserving anti-inflammatory pathways, suggesting a balanced immunomodulatory effect.
In addition to its immunomodulatory properties, 8(-p-Sulfophenyl)theophylline has also been investigated for its anti-cancer potential. Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting tumor angiogenesis. The sulfonated phenyl group plays a crucial role in enhancing the compound's selectivity for cancer cells over normal cells, which is a significant advantage in anti-cancer therapy.
The pharmacokinetic profile of 8(-p-Sulfophenyl)theophylline has been extensively studied, revealing favorable absorption and distribution characteristics. Its half-life and clearance rate make it suitable for both oral and parenteral administration. Furthermore, recent advancements in nanotechnology have enabled the formulation of 8(-p-Sulfophenyl)theophylline into nanoparticles, which enhance its delivery to target tissues and reduce systemic toxicity.
From a regulatory standpoint, 8(-p-Sulfophenyl)theophylline is classified as a research chemical with potential therapeutic applications. Its development as a drug candidate is currently in preclinical stages, with ongoing studies focusing on optimizing its safety profile and efficacy. Regulatory agencies have expressed interest in this compound due to its novel mechanism of action and potential to address unmet medical needs.
In conclusion, 8(-p-Sulfophenyl)theophylline (CAS No: 80206-91-3) represents a promising advancement in medicinal chemistry. Its unique structure, combined with recent research findings, positions it as a versatile tool for addressing diverse therapeutic challenges. As research continues to unfold, this compound holds the potential to make significant contributions to the fields of inflammation management and oncology.
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